Pyrazomycin B
Description
Structure
3D Structure
Properties
CAS No. |
41855-21-4 |
|---|---|
Molecular Formula |
C9H13N3O6 |
Molecular Weight |
259.22 g/mol |
IUPAC Name |
3-[(2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]-4-hydroxy-1H-pyrazole-5-carboxamide |
InChI |
InChI=1S/C9H13N3O6/c10-9(17)4-6(15)3(11-12-4)8-7(16)5(14)2(1-13)18-8/h2,5,7-8,13-16H,1H2,(H2,10,17)(H,11,12)/t2-,5-,7-,8-/m1/s1 |
InChI Key |
XESARGFCSKSFID-JOSLRIJYSA-N |
Isomeric SMILES |
C([C@@H]1[C@H]([C@H]([C@H](O1)C2=NNC(=C2O)C(=O)N)O)O)O |
Canonical SMILES |
C(C1C(C(C(O1)C2=NNC(=C2O)C(=O)N)O)O)O |
Origin of Product |
United States |
Biosynthetic Pathways and Origin of Pyrazomycin B
Unveiling the Blueprint: The Pyrazomycin Biosynthetic Gene Cluster
The genetic instructions for assembling Pyrazomycin B are encoded within a specific region of the genome of the producing organism, Streptomyces candidus NRRL 3601. researchgate.netnih.govbiorxiv.orgbiorxiv.org This dedicated set of genes, known as the pyrazomycin (pyr) biosynthetic gene cluster, orchestrates the step-by-step synthesis of the antibiotic. researchgate.netnih.govbiorxiv.orgbiorxiv.org
The Master Switch: PyrR's Role as a Transcriptional Activator
Within the pyr gene cluster lies a crucial regulatory gene, pyrR, which encodes a protein that acts as a transcriptional activator. researchgate.netbiorxiv.orgbiorxiv.orgdntb.gov.uadntb.gov.ua PyrR belongs to the StrR-family of regulators and plays a pivotal role in initiating the entire biosynthetic process. researchgate.netnih.govbiorxiv.orgbiorxiv.org Its function is to switch on the expression of the other genes within the cluster, thereby ensuring the coordinated production of the enzymes necessary for this compound synthesis. researchgate.netbiorxiv.orgbiorxiv.orgdntb.gov.uadntb.gov.ua Overexpression of pyrR has been shown to significantly increase the yield of pyrazomycin, highlighting its positive regulatory role. researchgate.net
A Common Ancestry: Comparative Biosynthesis with Other C-Nucleosides
The biosynthesis of this compound shares common features with other C-nucleoside antibiotics, such as Formycin A and Pyrazofurin (B1679906) A. researchgate.netnih.govasm.orgacs.orgnih.govasm.org These molecules all feature a C-C bond linking a sugar moiety to a heterocyclic base, a departure from the more common N-glycosidic bond found in canonical nucleosides. acs.org The study of the biosynthetic pathways of Formycin A and Pyrazofurin A has provided valuable insights into the enzymatic logic underlying the construction of these complex natural products. researchgate.netnih.govasm.orgacs.orgnih.govasm.org For instance, the initiation of their biosynthesis is thought to involve a lysine (B10760008) N⁶-monooxygenase, an enzyme that hydroxylates lysine, a key precursor. nih.govasm.orgasm.org Furthermore, the formation of the C-glycosidic bond in both Formycin A and Pyrazofurin A is catalyzed by a class of enzymes known as β-RFA-P synthase-like enzymes. researchgate.netnih.govasm.org These comparative studies help to place the biosynthesis of this compound within a broader context of C-nucleoside antibiotic formation.
Forging the Core: Elucidation of the Pyrazole (B372694) Ring Formation
The defining feature of this compound is its pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms. The enzymatic construction of this moiety is a key and fascinating aspect of its biosynthesis. researchgate.netnih.govbiorxiv.orgbiorxiv.orgresearchgate.net
The N-N Bond Architect: The Role of PyrN
A critical step in the formation of the pyrazole ring is the creation of a nitrogen-nitrogen (N-N) bond. researchgate.netnih.govbiorxiv.orgbiorxiv.orgresearchgate.net This crucial transformation is catalyzed by the enzyme PyrN. researchgate.netnih.govbiorxiv.orgbiorxiv.orgdntb.gov.uaablesci.com PyrN is a remarkable enzyme that functions as a nitrogen-nitrogen bond-forming enzyme, a relatively rare catalytic activity in nature. researchgate.netnih.govbiorxiv.orgbiorxiv.orgresearchgate.net It facilitates the linkage of two distinct nitrogen-containing precursor molecules, setting the stage for the subsequent cyclization into the pyrazole ring. researchgate.netnih.govbiorxiv.orgbiorxiv.orgdntb.gov.uaablesci.com
The Building Blocks: Precursor Origins of the Pyrazole Ring Nitrogens
The two nitrogen atoms of the pyrazole ring in this compound are sourced from specific amino acids. researchgate.netnih.govbiorxiv.orgbiorxiv.orgresearchgate.net Through stable-isotope feeding experiments and in vivo reconstitution studies, it has been demonstrated that the precursors are L-N⁶-OH-lysine and L-glutamic acid. researchgate.netnih.govbiorxiv.orgbiorxiv.orgdntb.gov.uaablesci.com PyrN catalyzes the linkage of the ε-amino nitrogen atom of L-N⁶-OH-lysine and the α-amino nitrogen atom of L-glutamic acid. researchgate.netnih.govbiorxiv.orgbiorxiv.orgdntb.gov.uaablesci.com This finding was a significant breakthrough in understanding the biosynthetic origins of this unique heterocyclic system.
A Proposed Blueprint: Enzymatic Mechanisms for Pyrazole Scaffold Construction
The precise enzymatic steps that follow the initial N-N bond formation to complete the pyrazole scaffold are an area of ongoing research. However, based on the identified genes within the pyr cluster and comparisons with other biosynthetic pathways, a proposed mechanism is emerging. Following the PyrN-catalyzed formation of the hydrazine (B178648) intermediate, a series of enzymatic reactions, likely involving cyclization and oxidation steps, are thought to occur to construct the final pyrazole ring. researchgate.netnih.gov The identification of homologous genes in the formycin and pyrazofurin biosynthetic gene clusters suggests a conserved strategy for pyrazole ring formation. nih.gov These proposed pathways often involve intramolecular cyclization and subsequent dehydrogenation and hydrolysis steps to yield the stable aromatic pyrazole core. nih.gov
Overexpression of the Transcriptional Activator pyrR
A primary and effective strategy for boosting production is the manipulation of regulatory genes that control the biosynthetic pathway. researchgate.net Studies have identified the pyrR gene as a key transcriptional activator within the pyr cluster. researchgate.netcolab.ws The PyrR protein functions as a molecular switch; when activated, it turns on the expression of the other pyr genes, initiating the entire biosynthetic assembly line. researchgate.net
The results of this metabolic engineering approach are detailed in the interactive table below.
Table 2: Comparison of Pyrazomycin Production in Wild-Type vs. Engineered S. candidus
| Strain | Genetic Modification | Effect on pyr Gene Cluster | Resulting Pyrazomycin Yield | Reference(s) |
|---|---|---|---|---|
| S. candidus NRRL 3601 (Wild Type) | None | Normal, baseline expression | Low (baseline) | researchgate.net, researchgate.net |
| S. candidus pyrR-OE (Engineered Strain) | Overexpression of the pyrR gene | Increased transcription of biosynthetic genes | Up to 10 mg/L | researchgate.net, researchgate.net |
Molecular Mechanisms of Action in Research Models
Inhibition of Nucleic Acid Synthesis Pathways
Pyrazomycin B, a C-nucleoside antibiotic, exerts its biological effects primarily by interfering with the synthesis of nucleic acids. ontosight.aimedchemexpress.com Its mechanism involves the inhibition of key enzymes in both pyrimidine (B1678525) and purine (B94841) de novo biosynthesis pathways.
Interference with Pyrimidine Nucleotide De Novo Biosynthesis
Pyrazomycin is a known competitive inhibitor of pyrimidine nucleoside metabolism. medchemexpress.com This interference is a critical aspect of its molecular action. The primary target in this pathway is the enzyme orotidylate decarboxylase. vulcanchem.com
This compound's most prominent mechanism of action is the inhibition of orotidylate decarboxylase (ODCase), an essential enzyme in the de novo synthesis of pyrimidine nucleotides. vulcanchem.comnih.gov ODCase catalyzes the final step in the biosynthesis of uridine (B1682114) monophosphate (UMP), a precursor for all other pyrimidine nucleotides required for RNA and DNA synthesis. wikipedia.org this compound, in its monophosphate form, is a potent inhibitor of ODCase. nih.gov For instance, the related compound pyrazofurin (B1679906) (also known as pyrazomycin) inhibits orotidine (B106555) 5′-monophosphate decarboxylase with an IC₅₀ of 0.8 µM. vulcanchem.com The inhibition of this enzyme leads to a depletion of the pyrimidine nucleotide pool, thereby disrupting DNA and RNA synthesis and leading to cytotoxic effects. cancer.gov
Interference with Purine Nucleotide De Novo Biosynthesis
In addition to its effects on pyrimidine synthesis, pyrazomycin also disrupts the de novo biosynthesis of purine nucleotides. scispace.comnih.gov This dual inhibitory capability is a unique characteristic of this class of compounds. scispace.com
The phosphorylated form of pyrazomycin has been shown to inhibit 5-aminoimidazole-4-carboxamide (B1664886) ribonucleotide (AICAR) formyltransferase, an enzyme involved in the later stages of purine biosynthesis. scispace.comasm.orgbiorxiv.org This enzyme, also known as ATIC, catalyzes the transfer of a formyl group to AICAR to produce formyl-AICAR (FAICAR), a precursor to inosine (B1671953) monophosphate (IMP). scispace.comwikipedia.orgnih.gov Inhibition of AICAR formyltransferase leads to an accumulation of AICAR, which can be detected by increased urinary excretion of its degradation product, 5-aminoimidazole-4-carboxamide (AIC). scispace.com Studies in rats have demonstrated a dose-dependent increase in urinary AIC following the administration of pyrazofurin, providing in vivo evidence for the inhibition of this enzyme. scispace.com Although the inhibition of orotidylate decarboxylase is more potent, the effect on purine metabolism is significant. scispace.com
Antiviral Mechanisms in Cellular and Animal Models
This compound has demonstrated notable antiviral properties in various research models, stemming from its ability to inhibit viral replication. ontosight.aigoogle.com This activity has been observed against a range of DNA and RNA viruses.
Inhibition of Viral Replication in Specific Viral Systems (e.g., Vaccinia Virus, Herpes Simplex, Measles Virus)
The antiviral activity of pyrazomycin has been documented in tissue culture and animal models against several viruses. google.com In vitro studies have shown its efficacy against vaccinia virus, herpes simplex virus (HSV), and measles virus. google.com For vaccinia virus, the minimum inhibitory concentration in monolayer cell cultures is reported to be 2 μg/mL. The reduction of vaccinia virus plaque count is a method used to demonstrate this antiviral activity. iupac.org In animal models, pyrazomycin has been shown to reduce the pathological changes associated with vaccinia virus infection in mice. The compound has also demonstrated activity against Herpes simplex virus. google.comnih.gov Furthermore, its effectiveness extends to the measles virus, an RNA virus from the Paramyxoviridae family. google.comaabb.org The broad-spectrum antiviral activity is attributed to the inhibition of nucleic acid synthesis, which is essential for viral replication. mdpi.comnih.gov
Preferential Inhibition of Viral Polymerases in Model Systems
This compound exhibits inhibitory activity against viral polymerases, which are crucial enzymes for the replication of viral genomes. scinews.uzmdpi.com This inhibition is a key aspect of its antiviral mechanism. The compound acts as a competitive inhibitor, meaning it competes with the natural substrates of the polymerase, thereby hindering the synthesis of new viral genetic material. nih.gov
The RNA-dependent RNA polymerase of various RNA viruses is a primary target for this compound. nih.gov This enzyme is essential for the replication of these viruses and is distinct from the polymerases found in host cells, offering a degree of selectivity. expasy.org The inhibitory action of this compound disrupts the elongation of the nascent RNA strand, effectively halting viral replication. nih.gov
Research has shown that the effectiveness of polymerase inhibitors like this compound can be influenced by specific amino acid residues within the viral polymerase. plos.org For instance, mutations in the PB1 subunit of the influenza A virus polymerase can confer resistance to certain inhibitors, highlighting the specific nature of the interaction between the compound and the enzyme. plos.org
The ability of this compound to preferentially inhibit viral polymerases over host cell polymerases is a critical feature, as it reduces potential toxicity to the host. nih.gov This selectivity is based on structural and functional differences between the viral and host enzymes. expasy.org
Antifungal Mechanisms in Research Models
This compound demonstrates notable antifungal properties, which have been investigated in various fungal model organisms. Its mechanisms of action primarily revolve around the disruption of essential cellular processes, leading to the inhibition of fungal growth and, in some cases, cell death.
Inhibition of Fungal Growth in Specific Organisms (e.g., Neurospora spp., Candida albicans, Saccharomyces cerevisiae)
Neurospora crassa, a filamentous fungus, has been utilized as a model organism to study the antifungal effects of various compounds. nih.govnih.govsemanticscholar.org Studies have shown that certain antifungal agents can significantly inhibit the germination and aerial hyphae growth of N. crassa. semanticscholar.org The fungus's well-characterized genetic and metabolic pathways make it a valuable tool for dissecting the molecular basis of antifungal action. nih.gov
In the context of human fungal pathogens, Candida albicans is a significant species. Research on antifungal susceptibility has shown that C. albicans can be sensitive to various agents, although resistance can also be an issue. The mechanisms of antifungal compounds against C. albicans often involve targeting the cell wall or cell membrane integrity. waocp.com
Saccharomyces cerevisiae, commonly known as baker's yeast, serves as another important model organism in antifungal research. clockss.orgnih.govmdpi.com Its genetic tractability allows for detailed studies of drug targets and resistance mechanisms. frontiersin.org Antifungal compounds can affect S. cerevisiae by interfering with processes such as ergosterol (B1671047) biosynthesis, a key component of the fungal cell membrane. frontiersin.org The susceptibility of S. cerevisiae to different antifungal agents can vary between strains. mdpi.com
| Fungal Species | Observed Effects of Antifungal Agents | Key Research Findings |
| Neurospora crassa | Inhibition of spore germination and hyphal growth. semanticscholar.org | Serves as a model for studying the genetic and molecular basis of antifungal action. nih.govnih.gov |
| Candida albicans | Inhibition of growth, potential for resistance development. | Antifungal mechanisms often target the cell wall or membrane. waocp.com |
| Saccharomyces cerevisiae | Inhibition of growth, strain-dependent susceptibility. clockss.orgmdpi.com | Used to study drug targets and resistance mechanisms, such as those related to ergosterol biosynthesis. nih.govfrontiersin.org |
Anticancer Mechanisms in Cell Line Models
This compound has been investigated for its potential anticancer properties in various cancer cell line models. The observed mechanisms of action include the induction of programmed cell death (apoptosis), cell cycle arrest, and the disruption of the cellular cytoskeleton.
Induction of Apoptosis in Cancer Cell Lines (e.g., A549 lung cancer cells, MCF-7 breast cancer cells)
Research has demonstrated that certain pyrazole-based compounds can induce apoptosis in cancer cells. nih.gov In A549 lung cancer cells, for example, treatment with specific agents has been shown to lead to apoptosis, as evidenced by nuclear fragmentation and the upregulation of pro-apoptotic proteins like Bax and p53. waocp.com Similarly, in MCF-7 breast cancer cells, the induction of apoptosis is a key mechanism of action for some anticancer compounds. nih.govsgo-iasgo.com This process is often characterized by the activation of caspases, which are crucial executioners of the apoptotic pathway. sgo-iasgo.com The ratio of pro-apoptotic (e.g., Bax) to anti-apoptotic (e.g., Bcl-2) proteins is a critical determinant of whether a cell will undergo apoptosis. sgo-iasgo.com
| Cell Line | Apoptotic Effects | Key Molecular Markers |
| A549 (Lung Cancer) | Induction of apoptosis through nuclear fragmentation. waocp.com | Upregulation of Bax and p53. waocp.com |
| MCF-7 (Breast Cancer) | Induction of apoptosis via caspase activation. sgo-iasgo.com | Increased Bax/Bcl-2 ratio. nih.govsgo-iasgo.com |
Cell Cycle Arrest in Cancer Cell Models
In addition to inducing apoptosis, this compound and related compounds can cause cell cycle arrest in cancer cells. nih.gov This means that the compound can halt the progression of the cell cycle at specific checkpoints, preventing the cells from dividing and proliferating. jcancer.org For instance, some pyrazole (B372694) derivatives have been shown to arrest cells in the S and G2/M phases of the cell cycle. nih.gov In A549 lung cancer cells, certain treatments can lead to G2/M cell cycle arrest, which is often associated with the upregulation of proteins like p21 and the downregulation of cyclin B1. bmbreports.org Similarly, in MCF-7 cells, cell cycle arrest at the G1 phase has been observed with some platinum-pyrazole complexes. researchgate.net
Disruption of Microtubule Organization and Tubulin Polymerization
A significant anticancer mechanism of some pyrazole-containing compounds is the disruption of the microtubule network within cancer cells. nih.govrsc.org Microtubules are essential components of the cytoskeleton, playing a crucial role in cell division, intracellular transport, and the maintenance of cell shape. amegroups.org These compounds can inhibit tubulin polymerization, the process by which tubulin proteins assemble to form microtubules. nih.govresearchgate.net This inhibition leads to a disorganized microtubule structure, which can trigger cell cycle arrest and apoptosis. amegroups.org The disruption of microtubule dynamics has been observed in various cancer cell lines, including triple-negative breast cancer cells, where it leads to a potent cytotoxic effect. nih.govnih.gov
Kinase Inhibition Profiles (e.g., Aurora Kinase A, Aurora Kinase B)
Extensive research into the molecular targets of this compound and its more commonly studied stereoisomer, Pyrazofurin, has primarily identified its mechanism of action through the inhibition of pyrimidine biosynthesis. medchemexpress.comvulcanchem.com The active form of the compound, its 5'-phosphate derivative, is a potent competitive inhibitor of orotidine-5'-phosphate decarboxylase (OMPD), a critical enzyme in the de novo synthesis of pyrimidines. aacrjournals.orgaacrjournals.orgnih.gov
While the pyrazole scaffold is present in numerous kinase inhibitors, current scientific literature based on available search results does not provide a direct kinase inhibition profile for this compound against specific kinases such as Aurora Kinase A or Aurora Kinase B. researchgate.netwindows.net Although some studies mention pyrazofurin in lists of compounds related to kinase activity or cancer therapy, detailed enzymatic assays measuring its inhibitory concentration (IC50) against Aurora kinases are not reported in the retrieved search results. spandidos-publications.commedchemexpress.comgoogleapis.com The principal mechanism of action remains attributed to its effects on nucleotide metabolism rather than direct protein kinase inhibition. aacrjournals.orgaacrjournals.orgnih.gov
Effects on Specific Molecular Pathways in Cancer Cells (e.g., MAPK, PI3K)
Research has explored the interplay between pyrimidine synthesis inhibition by compounds like Pyrazofurin and major signaling pathways in cancer cells.
Mitogen-Activated Protein Kinase (MAPK) Pathway
The MAPK signaling cascade is a critical regulator of cell proliferation and survival, and its overactivation is a hallmark of many cancers. nih.govmdpi.com Cancers driven by mutations in genes like KRAS exhibit an activated MAPK pathway and an increased reliance on pyrimidine synthesis to support rapid cell division. frontiersin.org This creates a potential vulnerability for targeting these tumors with inhibitors of pyrimidine metabolism.
A key study investigated the interaction between Pyrazofurin and the MAPK pathway in colorectal cancer (CRC) models. The research demonstrated a synergistic effect when Pyrazofurin was combined with trametinib, a known inhibitor of the MAPK pathway kinase MEK. researchgate.net This combination was shown to effectively suppress the growth of CRC cells that overexpress the protein DKC1, suggesting a cooperative mechanism of action. researchgate.net It was noted that Pyrazofurin may also positively regulate the RAS/RAF/MEK/ERK signaling cascade, highlighting a complex interaction with the MAPK pathway. researchgate.net
Table 1: Research Findings on Pyrazofurin and the MAPK Pathway
| Cancer Model | Compound(s) | Key Finding |
|---|
Phosphatidylinositol 3-kinase (PI3K) Pathway
The PI3K pathway is another crucial signaling network that governs cell growth, metabolism, and survival, and it is frequently hyperactivated in cancer. frontiersin.orgnih.govnih.govoncotarget.com Despite the importance of this pathway in oncology, a review of the available scientific literature did not yield studies that specifically investigate or establish a direct link between this compound or Pyrazofurin and the modulation of the PI3K signaling pathway in cancer cells.
Table 2: List of Mentioned Compounds
| Compound Name |
|---|
| This compound |
| Pyrazofurin |
| Trametinib |
| Crizotinib |
Structure Activity Relationship Sar Studies of Pyrazomycin B and Analogues
Influence of the Pyrazole (B372694) Moiety on Biological Activity
The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, is the core component responsible for the diverse biological activities of this class of compounds, which range from antimicrobial to anticancer effects. mdpi.compharmajournal.netresearchgate.net The nature and position of substituents on this ring can dramatically alter the compound's potency and spectrum of activity. pharmajournal.net
Research has consistently shown that modifying the substituents on the pyrazole ring is a critical strategy for tuning biological activity. ekb.eg The electronic properties of these substituents, whether they are electron-donating or electron-withdrawing, play a significant role.
Electron-donating groups: The presence of a methyl group (an electron-donating group) can enhance biological activity. For instance, in one study, a methyl group on the N1 position of a pyrazole motif was found to increase its antifungal efficacy. ekb.eg In another case, a 5-methylpyrazole demonstrated higher activity than the non-substituted version, a phenomenon attributed to the methyl group's ability to bind effectively within a hydrophobic pocket of its biological target. mdpi.com
Electron-withdrawing groups: Halogens and nitro groups are common electron-withdrawing substituents that significantly influence bioactivity. The presence of a bromine atom on a phenyl ring attached to a pyrazole moiety was essential for broad-spectrum cytotoxic activity against certain cancer cell lines. acs.org Similarly, the introduction of chloro substituents has been linked to antioxidant efficacy. ekb.eg The position of the substituent is also crucial; a compound featuring a nitro group at position 4 of the pyrazole ring showed superior activity against Staphylococcus aureus. nih.gov
The following table summarizes the observed effects of various substituents on the pyrazole ring based on findings from several studies.
| Substituent | Position on Pyrazole Ring/Attached Group | Observed Effect on Biological Activity | Reference(s) |
| Methyl Group | N1 Position | Enhanced antifungal activity. | ekb.eg |
| Methyl Group | 5-Position | Higher activity due to binding in a hydrophobic pocket. | mdpi.com |
| Nitro Group | 4-Position | Enhanced activity against Staphylococcus aureus. | nih.gov |
| Bromine Atom | Phenyl ring attached to pyrazole | Required for broad-spectrum cytotoxicity. | acs.org |
| Chloro Substituents | Phenyl ring attached to pyrazole | Contributed to antioxidant efficacy. | ekb.eg |
| Iodine Atom | 4-Position | Strong shielding effect observed in NMR, indicating significant electronic influence. | nih.gov |
Role of the C-Glycosidic Linkage in Bioactivity and Stability
Pyrazomycin B is a C-nucleoside, a class of compounds where the sugar moiety (a ribofuranose in this case) is connected to the heterocyclic base (the pyrazole) via a carbon-carbon (C-C) bond. ontosight.ainih.gov This is in contrast to the more common N-nucleosides found in DNA and RNA, which feature a less stable carbon-nitrogen (C-N) linkage. nih.govnumberanalytics.com
The C-glycosidic bond endows this compound with significantly higher chemical and enzymatic stability. numberanalytics.com This increased stability is a crucial factor in its biological activity, as the molecule is more resistant to cleavage by enzymes that would typically hydrolyze N-glycosidic bonds. The formation of this robust bond is a complex enzymatic process. In the biosynthesis of the related C-nucleoside pyrazofurin (B1679906), the enzyme PyfQ catalyzes the C-glycosylation by coupling the pyrazole precursor with phosphoribosyl pyrophosphate (PRPP), likely through a mechanism involving electrophilic aromatic substitution. nih.govresearchgate.net The stability conferred by this linkage ensures that the molecule remains intact, allowing it to reach and interact with its biological targets. numberanalytics.com
Conformation-Activity Relationships of this compound
The specific three-dimensional shape, or conformation, of a nucleoside analogue is critical to its ability to interact with target enzymes and receptors. For this compound and its analogues, the conformation of the ribofuranose sugar ring is particularly important for its bioactivity. iupac.org Studies on the biosynthesis of related C-nucleosides have provided insight into this relationship. For example, the enzyme ForT, which is involved in formycin biosynthesis, induces a specific C2′ endo conformation in the ribofuranose ring of its substrate, PRPP. acs.org This specific puckering of the sugar ring is believed to be essential for creating the correct geometry within the enzyme's active site, allowing the pyrazole precursor to bind and the C-glycosidic bond to form. acs.org This suggests that the preferred conformation of the ribosyl moiety in this compound is a key determinant of its biological function, dictating how it fits into and inhibits its molecular targets.
SAR of Pyrazomycin Analogues with Enhanced Biological Potencies
Building on SAR insights, researchers have designed and synthesized numerous Pyrazomycin analogues with the goal of improving potency and selectivity. ontosight.ai Structural modifications have yielded compounds with significantly enhanced biological activities across different therapeutic areas.
For example, in the development of pyrazolo[3,4-b]pyridine derivatives as activators for adenosine (B11128) 5'-monophosphate-activated protein kinase (AMPK), SAR studies revealed that exposing the pyrazole N-H group and adding a substituent at the para position of an attached diphenyl group were essential for high potency. nih.gov One analogue, compound 17f , demonstrated activation potency equal to the reference drug A-769662 and effectively inhibited cancer cell proliferation. nih.gov In another study focused on antibacterial agents, the addition of halogen atoms like chlorine and bromine to the molecular structure was found to increase activity against methicillin-resistant Staphylococcus aureus (MRSA). researchgate.net
The table below highlights specific analogues and the structural changes that led to enhanced biological potency.
| Analogue Series | Structural Modification | Resulting Enhancement | Reference(s) |
| Pyrazolo[3,4-b]pyridines | N-H exposure and para substitution on diphenyl group. | Potent activation of AMPK, with compound 17f showing an EC50 of 0.42 μM. | nih.gov |
| Biologically active pyrazole analogues | Varied substitutions leading to selectivity for cannabinoid receptors. | High affinity for CB1 receptors (Ki values from 6 to 1844 nM). | nih.gov |
| Thiadiazole-pyrazole hybrids | Introduction of chlorine and bromine atoms. | Increased antibacterial activity. | researchgate.net |
These examples underscore the power of SAR studies in the rational design of Pyrazomycin analogues, leading to the discovery of new agents with improved therapeutic potential.
Synthetic Strategies for Pyrazomycin B and Its Derivatives
Chemoenzymatic Synthesis Approaches
The biosynthesis of Pyrazomycin in Streptomyces candidus has been elucidated, revealing a fascinating chemoenzymatic pathway that constructs this unique C-nucleoside. nih.govbiorxiv.org Understanding this natural synthetic route provides a blueprint for developing chemoenzymatic strategies for Pyrazomycin B production. The biosynthetic gene cluster, designated as the pyr cluster, encodes a suite of enzymes that carry out the key transformations. vulcanchem.com
A pivotal step in the biosynthesis is the formation of the pyrazole (B372694) ring. This is accomplished by the enzyme PyrN, a novel nitrogen-nitrogen bond-forming enzyme. nih.govvulcanchem.com In vivo reconstitution and stable-isotope feeding experiments have shown that PyrN catalyzes the linkage of the ε-NH₂ nitrogen of L-N⁶-OH-lysine with the α-NH₂ nitrogen of L-glutamate. nih.gov This enzymatic step is crucial for creating the N-N bond characteristic of the pyrazole core.
The subsequent attachment of the ribose sugar moiety is another key enzymatic transformation. The C-glycosidic bond is formed by the action of a β-RFAP (β-D-ribofuranosyl-aminobenzene-5'-phosphate) synthase, PyrE. vulcanchem.com This enzyme mediates the condensation of the pyrazole precursor with phosphoribosyl pyrophosphate (PRPP), establishing the C-C linkage between the pyrazole ring and the ribose sugar. vulcanchem.com Further post-assembly modifications, including hydroxylation and carboxamide addition, are carried out by other enzymes in the cluster, with epimerases ensuring the correct stereochemistry of this compound. vulcanchem.com
The identification and characterization of these enzymes open the door for chemoenzymatic and synthetic biology approaches. For instance, the overexpression of the cluster-situated transcriptional activator, PyrR, has been shown to increase the production yield of pyrazomycin. researchgate.netresearchgate.net This knowledge can be harnessed to develop engineered microbial strains for the enhanced production of this compound.
Key Enzymes in Pyrazomycin Biosynthesis
| Enzyme | Function | Reference |
| PyrN | Catalyzes the formation of the N-N bond in the pyrazole ring. | nih.govvulcanchem.com |
| PyrE | A β-RFAP synthase that forms the C-glycosidic bond. | vulcanchem.com |
| PyrR | A transcriptional activator that regulates the biosynthetic gene cluster. | researchgate.netresearchgate.net |
Chemical Synthesis of Pyrazomycin Analogues
The chemical synthesis of Pyrazomycin analogues has been extensively explored to create novel compounds with potentially improved biological activities. These strategies often focus on modifying the pyrazole core, the glycosidic linkage, or the sugar moiety.
A significant class of Pyrazomycin analogues that have been synthesized are the pyrazole thioglycosides. These compounds replace the C-glycosidic bond with a more stable S-glycosidic linkage. A common synthetic route involves the reaction of a pyrazole-3-thiol derivative with a protected glycosyl halide.
One reported method starts with the reaction of sodium 2-cyano-3-oxo-3-(4-substitutedphenylamino)prop-1-ene-1,1-bis(thiolate) salts with phenylhydrazine (B124118) to form sodium 5-amino-4-(substitutedphenylcarbamoyl)-1-phenyl-1H-pyrazole-3-thiolates. These intermediates are then treated with tetra-acetylated glycosyl bromides to yield the corresponding protected pyrazole thioglycosides. Subsequent deacetylation affords the final free thioglycosides.
General Synthetic Scheme for Pyrazole Thioglycosides
| Step | Reactants | Product |
| 1 | Sodium 2-cyano-3-oxo-3-(arylamino)prop-1-ene-1,1-bis(thiolate) salts + Phenylhydrazine | Sodium 5-amino-4-(arylcarbamoyl)-1-phenyl-1H-pyrazole-3-thiolate derivatives |
| 2 | Sodium 5-amino-4-(arylcarbamoyl)-1-phenyl-1H-pyrazole-3-thiolate derivatives + Tetra-acetylated glycosyl bromides | Protected Pyrazole Thioglycosides |
| 3 | Protected Pyrazole Thioglycosides | Free Pyrazole Thioglycosides |
Pyrazolyl-ureas represent another important class of pyrazole-containing compounds that have been synthesized and evaluated for their biological activities. The pyrazole nucleus is considered a "privileged scaffold" in medicinal chemistry. The synthesis of pyrazolyl-ureas typically involves the reaction of an amino-pyrazole with an appropriate isocyanate or by using phosgene (B1210022) or its equivalents to link a pyrazole amine with another amine.
These synthetic efforts have generated a wide range of pyrazolyl-urea derivatives with substitutions on both the pyrazole ring and the urea (B33335) moiety. Structure-activity relationship studies have shown that the nature and position of these substituents play a crucial role in their biological activity.
The versatility of pyrazole chemistry has led to the development of a diverse array of novel heterocyclic derivatives containing the pyrazole moiety. These include fused heterocyclic systems where the pyrazole ring is annulated with other rings such as pyridazine, triazine, and thiazole.
For example, pyrazolo[4,3-c]pyridazines have been synthesized and shown to possess significant antimicrobial activity. The synthesis of these fused systems often involves the cyclization of appropriately functionalized pyrazole precursors. These synthetic endeavors aim to explore new chemical space and to develop compounds with novel biological profiles by combining the pharmacophoric features of the pyrazole ring with those of other heterocyclic systems.
Computational Approaches in Pyrazomycin B Research
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. wikipedia.org By identifying key structural features and physicochemical properties, QSAR models can predict the activity of novel compounds, thereby streamlining the drug discovery process. wikipedia.orgrsc.org
2D and 3D-QSAR Studies for Activity Prediction
Both 2D and 3D-QSAR studies are instrumental in predicting the biological potency of compounds. In the context of pyrazole (B372694) derivatives, which form the core scaffold of Pyrazomycin B, numerous QSAR studies have been conducted to predict activities ranging from anticancer to antimicrobial. carta-evidence.orgnih.govresearchgate.netnih.gov
2D-QSAR models correlate biological activity with 2D molecular descriptors that can be calculated directly from the chemical structure, such as physicochemical properties and topological indices. nih.govmultiresearchjournal.com Studies on pyrazole derivatives have successfully employed statistical methods like multiple linear regression (MLR) and partial least squares (PLS) to build predictive models. carta-evidence.orgnih.gov For instance, a 2D-QSAR study on 1H-pyrazole-1-carbothioamide derivatives as EGFR kinase inhibitors utilized stepwise multiple linear regression (SW-MLR) to generate a statistically robust model for predicting inhibitory activity. nih.gov These models help in screening virtual libraries of compounds and prioritizing them for synthesis and further testing. researchgate.net
3D-QSAR techniques, such as Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), go a step further by considering the three-dimensional arrangement of atoms. mdpi.comrsc.org These methods evaluate the steric and electrostatic fields of a set of aligned molecules and correlate them with their biological activities. mdpi.comijbpas.com For pyrazole derivatives, 3D-QSAR models have been crucial in generating contour maps that visualize the regions where steric bulk, positive or negative charges, and hydrophobic or hydrophilic properties would enhance or diminish activity. nih.govmdpi.comrsc.org This provides a detailed roadmap for designing new analogs with improved potency. nih.gov
Table 1: Representative QSAR Studies on Pyrazole Derivatives This table summarizes various QSAR studies performed on pyrazole-containing compounds, highlighting the methodologies used and their validation metrics. Note that these studies were not performed on this compound itself but on its core chemical scaffold.
| Target/Activity | QSAR Method | Key Statistical Metrics | Reference |
|---|---|---|---|
| Anticancer (Lung Cancer) | 3D-QSAR (CoMFA/CoMSIA) | Good agreement between predicted and measured activities for newly synthesized compounds. | nih.gov |
| EGFR Kinase Inhibition | 2D-QSAR (SW-MLR, PLS) | r² = 0.904, q² = 0.884, r²pred = 0.889 | nih.gov |
| MALT1 Inhibition | 3D-QSAR (CoMFA/CoMSIA) | CoMFA: q² = 0.588, r² = 0.982; CoMSIA: q² = 0.586, r² = 0.974 | rsc.org |
| Anticancer (Multiple Cell Lines) | 2D-QSAR (PCA, PLS) | Statistically significant models developed for predicting pIC50 values. | carta-evidence.orgnih.gov |
| Carbonic Anhydrase XII Inhibition | 2D & 3D-QSAR (kNN-MFA) | Models showed good predictive capability (r², q², pred_r²). | ijbpas.com |
Identification of Key Molecular Descriptors Influencing Activity
A critical outcome of QSAR studies is the identification of molecular descriptors that significantly influence biological activity. nih.gov A molecular descriptor is a numerical value that quantifies some aspect of a molecule's structure or property. nih.gov For pyrazole-based compounds, a variety of descriptors have been found to be important.
Analysis of various pyrazole derivatives has shown that properties related to lipophilicity (the ability to dissolve in fats), molecular shape, and electronic features are often crucial. mdpi.com For example, descriptors such as the calculated octanol/water partition coefficient (AlogP), molecular weight (MW), and molar refractivity (AMR) are frequently correlated with activity. mdpi.com Other important descriptors identified in studies include:
Topological descriptors: These describe the connectivity and branching of atoms, such as the Balaban index (J) and chain chi indices (e.g., chi6chain), which relate to the molecule's size and shape. ijbpas.com
Electronic descriptors: These quantify the electronic properties, such as dipole moment and the energy of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO). biointerfaceresearch.com
Constitutional descriptors: These include counts of specific atoms or functional groups, such as the number of hydrogen bond donors (HBD). multiresearchjournal.com
Adjacency and distance matrix descriptors: These encode information about the relative positions of atoms in the 2D structure and have been shown to strongly influence the EGFR kinase inhibitory activity of pyrazole derivatives. nih.gov
Table 2: Key Molecular Descriptors in Pyrazole Derivative Research This table highlights molecular descriptors found to be influential in QSAR studies of pyrazole-containing compounds.
| Descriptor Type | Specific Descriptor Example | Influence on Activity | Reference |
|---|---|---|---|
| Physicochemical | AlogP (Lipophilicity) | Often correlates with membrane partitioning and transport. | mdpi.com |
| Topological | Balaban Index (J) | Relates to the degree of branching in the molecular structure. | |
| Electronic | Dipole Moment | Influences polar interactions with the target receptor. | biointerfaceresearch.com |
| Geometrical | Molecular Shape Index | Describes the 3D shape of the molecule, which is critical for binding. | frontiersin.org |
| 2D Matrix-Based | Adjacency Distance Matrix Descriptors | Found to be highly influential for EGFR kinase inhibition. | nih.gov |
| Constitutional | Hydrogen Bond Donors (HBD) | Important for specific hydrogen bonding interactions with the target. | multiresearchjournal.com |
Molecular Docking Studies
Molecular docking is a computational technique that predicts the preferred orientation of one molecule (a ligand, such as this compound) when bound to a second (a receptor, typically a protein or enzyme) to form a stable complex. hilarispublisher.com This method is invaluable for understanding the molecular basis of drug action.
Prediction of Binding Interactions with Target Enzymes and Receptors
The primary target of this compound is the enzyme orotidine-5′-monophosphate decarboxylase (ODCase), which is essential for the de novo biosynthesis of pyrimidine (B1678525) nucleotides. nih.govcamelsandcamelids.commdpi.com Docking and crystallographic studies on the active form, pyrazofurin-5′-monophosphate, have provided a detailed picture of its binding within the ODCase active site. nih.govrcsb.orgnih.govresearchgate.net
The phosphoribosyl portion of the molecule establishes a network of hydrogen bonds, primarily through its 2' and 3' hydroxyl groups and the 5'-phosphate group, which contributes significantly to the binding energy. nih.gov The pyrazole ring itself also forms key interactions. The O2, N3, and O4 atoms of the pyrazole moiety exhibit nearly identical interactions with the side chains of specific amino acid residues, such as Gln241 and Ser183, as well as with water molecules within the active site. nih.gov These precise interactions explain the potent inhibition of ODCase by this compound. nih.gov
Table 3: Predicted Binding Interactions of Pyrazofurin-5'-Monophosphate with Human ODCase This table details the key interactions between the active form of this compound and its target enzyme, as revealed by structural studies.
| Ligand Moiety | Interacting Residue/Molecule | Interaction Type | Reference |
|---|---|---|---|
| Phosphoribosyl Group (2' & 3' Hydroxyls) | Active Site Residues | Hydrogen Bonding Network | nih.gov |
| 5'-Phosphate Group | Phosphate-Binding Loop Residues | Hydrogen Bonding, Ionic Interactions | nih.govnih.gov |
| Pyrazole Ring (O2, N3, O4 atoms) | Gln241, Ser183 | Hydrogen Bonds | nih.gov |
| Pyrazole Ring | Crystallographic Water Molecules | Water-Mediated Hydrogen Bonds | nih.gov |
Elucidation of Ligand-Target Specificity
Molecular docking is also crucial for understanding why a ligand binds to a particular target with high specificity. By comparing the docking poses and interaction patterns of different inhibitors, researchers can pinpoint the structural features responsible for selective binding. nih.govnih.gov
A comprehensive study analyzed the binding of structurally diverse ligands to ODCase, including pyrazofurin-5′-monophosphate. nih.govnih.govresearchgate.net The analysis revealed that the unique C-nucleoside structure of this compound (where the pyrazole base is connected to the ribose sugar via a C-C bond instead of a C-N bond) is a key determinant of its interaction. nih.gov The pyrazole ring, with its amido and hydroxyl substitutions, fits snugly into the active site, forming a pattern of interactions that is distinct from that of the natural substrate (orotidine-5'-monophosphate) or other pyrimidine-based inhibitors. nih.govresearchgate.net This structural and electronic complementarity between this compound and the ODCase active site is the foundation of its specific and potent inhibitory activity. nih.govnih.gov
Molecular Dynamics Simulations to Understand this compound Interactions
While molecular docking provides a static snapshot of the ligand-receptor complex, molecular dynamics (MD) simulations offer a dynamic view, simulating the movements and conformational changes of the complex over time. hilarispublisher.com MD simulations are often used to refine docking results and assess the stability of the predicted binding pose. mdpi.comnih.govacs.org
In the study of pyrazole derivatives, MD simulations have been used to confirm that the interactions predicted by docking are stable throughout the simulation. mdpi.comrsc.orgnih.gov For example, MD simulations of pyrazole inhibitors bound to targets like RET kinase and B-Raf kinase have shown that key hydrogen bonds and hydrophobic interactions are maintained, signifying a stable and valid binding mode. mdpi.comhilarispublisher.comacs.org The simulations can also reveal the flexibility of different parts of the protein, such as the movement of loops near the active site, which can be crucial for ligand entry, binding, and release. nih.gov
In Silico Screening for this compound-Related Compounds with Potential Biological Activities
In silico screening, also known as virtual screening, has emerged as a powerful and cost-effective strategy in drug discovery to identify novel bioactive molecules from large compound libraries. researchgate.net This computational approach is particularly relevant for the discovery of new agents structurally related to this compound, a C-nucleoside antibiotic with a distinct pyrazole moiety. researchgate.netresearchgate.net By leveraging computational models of biological targets, researchers can predict the binding affinity and potential activity of thousands of compounds, thereby prioritizing the most promising candidates for synthesis and experimental testing. nih.gov The application of these methods to pyrazole-containing scaffolds and nucleoside analogues illustrates a viable pathway for discovering new compounds with potential therapeutic applications.
Research in this area often focuses on screening libraries of compounds that share core structural features with this compound, such as the pyrazole ring or the nucleoside architecture, against various biological targets. Many studies have successfully employed in silico techniques to identify pyrazole derivatives with significant antimicrobial and anticancer properties. mdpi.comresearchgate.net For instance, virtual screening of pyrazolo[3,4-b]pyridine congeners led to the identification of compounds with potent inhibitory action against the telomerase enzyme, a key target in cancer therapy. ekb.eg In one study, compound 5 was highlighted as a particularly credible operative against the telomerase enzyme (PDB ID: 2B2A) due to its superior binding score and interaction pose. ekb.eg
Similarly, computational approaches have been applied to discover novel antitubercular agents. A series of pyrazine-1,3,4-oxadiazole derivatives were evaluated in silico against the Mycobacterium tuberculosis (Mtb) DprE1 enzyme. nih.gov Molecular docking studies revealed that compound 2f exhibited a strong binding affinity of -9.0 kcal/mol, which surpassed that of standard anti-TB drugs like isoniazid (B1672263) (-5.3 kcal/mol). nih.gov In another study targeting Mtb, imidazole (B134444) and triazole diarylpyrazole derivatives were assessed for their binding to the CYP121A1 enzyme, with results indicating that these compounds bind within the substrate-binding pocket. nih.gov
The search for novel antiviral agents has also benefited significantly from the in silico screening of nucleoside analogues. As this compound is a C-nucleoside, these studies provide a framework for identifying related compounds with antiviral potential. biorxiv.org A virtual screening of acyclic nucleoside analogues was performed to identify novel agents against HIV-1 reverse transcriptase (RT), among other targets. nih.govacs.org This effort led to the synthesis and evaluation of thirty-nine new phosphate (B84403) prodrugs (ProTides), with several showing potent anti-HIV-1 activity in the low micromolar range, whereas the parent nucleosides were ineffective. nih.gov More recently, comprehensive virtual screening of marine-derived alkaloids, which can be considered nucleoside analogues, was conducted to assess their potential against SARS-CoV-2 proteins. mdpi.com This screening identified compounds 5 and 13 as promising candidates for further investigation based on favorable docking results and ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions. mdpi.com
These examples underscore the utility of computational methods in exploring the chemical space around known bioactive scaffolds like that of this compound. By screening for both pyrazole-containing molecules and nucleoside analogues, researchers can efficiently identify novel compounds with a wide range of potential biological activities, from antibacterial and antiviral to anticancer.
Table 1: In Silico Screening of this compound-Related Pyrazole Derivatives
This table summarizes various in silico screening studies on pyrazole-containing compounds, a class of molecules structurally related to this compound, highlighting their biological targets and key findings.
| Compound Series | Target Protein/Organism | Key Findings |
| Pyrazolo[3,4-b]pyridine Congeners | Human Telomerase (PDB id: 2B2A) | Compound 5 showed the best binding score and interaction pose, indicating strong potential as a telomerase inhibitor. ekb.eg |
| Imidazole & Triazole Diarylpyrazoles | Mycobacterium tuberculosis CYP121A1 | Computational studies supported that the compounds bind in the substrate (cYY) binding pocket. Imidazole derivative 11f was the most active against Mtb. nih.gov |
| Pyrazine-1,3,4-Oxadiazole Hybrids | Mycobacterium tuberculosis DprE1 | Compound 2f demonstrated a strong binding affinity (-9.0 kcal/mol), superior to standard drugs isoniazid and rifampicin. nih.gov |
| Benzofuran–Pyrazole Derivatives | E. coli DNA Gyrase B | Compound 9 exhibited potent inhibition against E. coli DNA gyrase B. Compounds 9, 10, and 11b–d showed broad-spectrum antimicrobial activity (MIC 2.50–20 µg/mL). mdpi.com |
| Pyrazoline–Thiazole Hybrids | α-glucosidase and Urease | Compounds 6, 7, and 12 were identified as potent dual inhibitors. Compound 6 was particularly effective due to its -CF3 group. mdpi.com |
Table 2: In Silico Screening of this compound-Related Nucleoside Analogues
This table details in silico screening efforts for nucleoside analogues, a category that includes the C-nucleoside this compound, focusing on their intended targets and significant computational results.
| Compound/Analog Type | Target Protein/Virus | Key Findings |
| Acyclic Nucleoside Analogues (ProTides) | HIV-1 Reverse Transcriptase (RT) | Virtual screening identified a series of acyclic nucleosides for development into ProTides, several of which showed low micromolar potency against HIV-1. nih.govacs.org |
| Marine Guanidine Alkaloids | SARS-CoV-2 Proteins (Mpro, Spike, etc.) | Compounds 5 and 13 showed promising docking scores and ADMET properties, warranting further investigation as potential anti-SARS-CoV-2 agents. mdpi.com |
| Nucleoside Analogue Library | Rift Valley Fever Virus (RVFV) L protein | Screened nucleoside compounds displayed higher binding energies and better interaction profiles than control drugs like Ribavirin. researchgate.net |
| Carbobicyclic Ribavirin Analogues | Respiratory Syncytial Virus (RSV) | Analogue 12a demonstrated over 80% inhibition of RSV replication at a 2 µM concentration, showing higher potency than Ribavirin in the same assay. biorxiv.org |
| InterBioScreen Database Compounds | Hepatitis C Virus (HCV) NS5B Polymerase | A combined virtual screening approach identified 5 compounds that inhibited NS5B polymerase with IC50 values ranging from 2.01 to 23.84 μM. plos.org |
Emerging Research Directions and Future Prospects for Pyrazomycin B
Exploration of Undiscovered Targets and Mechanisms for Pyrazomycin B
The primary known mechanism of this compound is the inhibition of orotidine (B106555) 5'-monophosphate decarboxylase (OMPD), a critical enzyme in the pyrimidine (B1678525) biosynthesis pathway. vulcanchem.com This inhibition is the basis for its antiviral and antitumor effects. vulcanchem.commdpi.com However, the breadth of its biological activities suggests that other mechanisms may be at play. Researchers are actively investigating potential secondary targets and signaling pathways that this compound might modulate. Uncovering these alternative mechanisms could reveal new therapeutic avenues and provide a more comprehensive understanding of its cellular interactions.
Biosynthetic Engineering for Diversification of this compound Analogues
The identification of the pyrazomycin biosynthetic gene cluster in Streptomyces candidus has opened up new possibilities for creating novel analogues through genetic engineering. nih.govresearchgate.netbiorxiv.org Researchers have found that the StrR-family transcriptional activator, PyrR, governs the biosynthesis of pyrazomycin. nih.govresearchgate.netbiorxiv.org Overexpression of the pyrR gene has been shown to significantly increase the production yield. researchgate.netresearchgate.net
A key enzyme in the pathway, PyrN, has been identified as a novel nitrogen-nitrogen bond-forming enzyme. nih.govresearchgate.netbiorxiv.org This discovery is crucial as it lays the groundwork for the genetic and biochemical characterization of the enzymes involved in constructing the unique pyrazole (B372694) ring of pyrazomycin. nih.govbiorxiv.org By manipulating these biosynthetic genes, scientists aim to generate a diverse library of this compound analogues. researchgate.netnih.gov This approach, often referred to as combinatorial biosynthesis, could lead to the development of derivatives with enhanced potency, improved selectivity, and better pharmacokinetic profiles, paving the way for more effective therapeutic agents. nih.govasm.org
Rational Design of Next-Generation this compound-Inspired Molecules
Leveraging the structural knowledge of this compound, researchers are employing rational design and computational modeling to create new, inspired molecules. mdpi.comresearchgate.net This strategy involves designing compounds that retain the essential pharmacophoric features of this compound while incorporating modifications to improve drug-like properties such as stability and target affinity. researchgate.net For example, modifications to the ribose or pyrazole moieties have yielded analogues with potentially enhanced bioavailability and reduced toxicity. vulcanchem.com
The synthesis of pyrazole C-nucleoside analogues is an active area of research, with methods being developed to allow for rapid diversification and the creation of extensive libraries for biological screening. sci-hub.se This rational, structure-based approach is a cornerstone of modern drug discovery and is being applied to develop next-generation therapeutics inspired by the this compound scaffold. nih.govasm.org
Integration of Experimental and Computational Approaches in Future this compound Research
The future of this compound research lies in the powerful synergy between experimental and computational methodologies. mdpi.com Computational tools, including molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) studies, are becoming indispensable for predicting the biological activity of new analogues and elucidating their mechanisms of action. scholaris.catandfonline.com
These in silico predictions guide experimental work, making the drug discovery process more efficient and targeted. tandfonline.com For instance, computational analysis of the pyrazomycin biosynthetic gene cluster provides valuable insights into the genetic machinery underlying its production. researchgate.nettandfonline.com This integrated approach, combining computational design with experimental validation, accelerates the optimization of protein properties and the development of new therapeutic agents. mdpi.com By harnessing both computational and experimental strengths, researchers can more effectively explore the vast chemical space around the this compound scaffold to develop novel and improved antiviral and antitumor drugs. nih.gov
Q & A
Q. How can researchers enhance the reproducibility of this compound studies?
- Methodological Guidance : Deposit raw data in public repositories (e.g., Zenodo, Figshare). Share protocols via protocols.io . Use RRIDs for cell lines and antibodies. Perform power analysis to ensure adequate sample sizes (α = 0.05, β = 0.2). Collaborate with independent labs for external validation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
